molecular formula C8H8ClNO3 B2657128 Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate CAS No. 1214388-04-1

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate

Cat. No.: B2657128
CAS No.: 1214388-04-1
M. Wt: 201.61
InChI Key: JSWVYTKRQAHONO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-2-hydroxypyridine-4-carboxylate typically involves the chlorination of 2-hydroxypyridine-4-carboxylic acid followed by esterification. One common method includes the reaction of 2-hydroxypyridine-4-carboxylic acid with thionyl chloride to form 3-chloro-2-hydroxypyridine-4-carboxylic acid chloride. This intermediate is then reacted with ethanol in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or ammonia in solvents such as methanol or ethanol.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 3-amino-2-hydroxypyridine-4-carboxylate or 3-thio-2-hydroxypyridine-4-carboxylate.

    Oxidation: Formation of ethyl 3-chloro-2-oxopyridine-4-carboxylate.

    Reduction: Formation of ethyl 3-chloro-2-hydroxypyridine-4-methanol.

Scientific Research Applications

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-2-hydroxypyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed bioactivity. The exact molecular pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of key enzymes.

Comparison with Similar Compounds

Ethyl 3-chloro-2-hydroxypyridine-4-carboxylate can be compared with other similar compounds such as:

    Ethyl 3-chloro-2-oxopyridine-4-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyl group.

    Ethyl 3-amino-2-hydroxypyridine-4-carboxylate: Similar structure but with an amino group instead of a chlorine atom.

    Ethyl 3-thio-2-hydroxypyridine-4-carboxylate: Similar structure but with a thiol group instead of a chlorine atom.

Properties

IUPAC Name

ethyl 3-chloro-2-oxo-1H-pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-4-10-7(11)6(5)9/h3-4H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWVYTKRQAHONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214388-04-1
Record name ethyl 3-chloro-2-hydroxypyridine-4-carboxylate
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